1H and 13C NMR chemical shifts for 4-bromo-5-(bromomethyl)-2-methylpyridine
1H and 13C NMR chemical shifts for 4-bromo-5-(bromomethyl)-2-methylpyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-bromo-5-(bromomethyl)-2-methylpyridine
Executive Summary
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities and synthetic intermediates is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining molecular structure in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra for 4-bromo-5-(bromomethyl)-2-methylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established NMR principles and spectral data from analogous structures to present a detailed predictive analysis. We will explore the causal factors governing the chemical shifts and coupling constants, offer a validated experimental protocol for data acquisition, and provide a logical workflow for spectral interpretation, thereby equipping researchers with the necessary tools for the characterization of this and similar compounds.
Introduction to the Structural Analysis of Substituted Pyridines
The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and bioactive molecules. The introduction of various substituents onto this heterocyclic core dramatically alters its electronic and steric properties, which in turn dictates its biological activity and chemical reactivity. The specific substitution pattern of 4-bromo-5-(bromomethyl)-2-methylpyridine presents a unique set of spectroscopic challenges and points of interest. The presence of two bromine atoms in different chemical environments (one aromatic, one aliphatic), a methyl group, and the pyridine nitrogen atom creates a distinct electronic landscape.
Understanding the NMR spectrum of this molecule is crucial for confirming its identity during a synthetic sequence and for ensuring its purity. This guide will deconstruct the anticipated spectrum, assigning each signal based on the inductive and anisotropic effects of the substituents.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is the initial and most informative experiment for structural confirmation. For 4-bromo-5-(bromomethyl)-2-methylpyridine, we anticipate four distinct signals corresponding to the four types of non-equivalent protons.
Molecular Structure and Proton Assignments
To facilitate a clear discussion, the protons of the molecule are systematically labeled as shown below.
Caption: Labeled structure of 4-bromo-5-(bromomethyl)-2-methylpyridine.
Analysis of Aromatic Protons (H-3 and H-6)
The pyridine ring contains two aromatic protons, H-3 and H-6.
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H-6: This proton is adjacent to the electronegative nitrogen atom, which strongly deshields it through both inductive and anisotropic effects. It is expected to appear furthest downfield. It will present as a singlet, as its nearest proton neighbor (H-3) is four bonds away, resulting in negligible coupling.
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H-3: This proton is situated between the methyl-bearing C-2 and the bromine-bearing C-4. It is shielded relative to H-6 due to its distance from the ring nitrogen. It will also appear as a singlet for the same reason as H-6.
Analysis of Aliphatic Protons (-CH₂Br and -CH₃)
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-CH₂Br (Bromomethyl Protons): The methylene protons of the bromomethyl group are attached to an aromatic ring, making them benzylic-like. Their chemical shift is influenced by two primary factors: the inductive electron-withdrawing effect of the adjacent bromine atom and the deshielding anisotropic effect of the pyridine ring current. This combination results in a significant downfield shift into the range of δ 4.4–4.7 ppm .[1] These two protons are chemically equivalent and have no adjacent proton neighbors, so they will appear as a sharp singlet.
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-CH₃ (Methyl Protons): The protons of the methyl group at the C-2 position are in a typical environment for a methyl group attached to an aromatic ring. Their chemical shift is expected in the range of δ 2.4–2.7 ppm .[2] This will also be a singlet.
Summary of Predicted ¹H NMR Data
The predicted chemical shifts for 4-bromo-5-(bromomethyl)-2-methylpyridine are summarized below. Data is predicted for CDCl₃ as the solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~ 8.3 – 8.6 | Singlet (s) | 1H |
| H-3 | ~ 7.4 – 7.6 | Singlet (s) | 1H |
| -CH₂Br | ~ 4.5 – 4.7 | Singlet (s) | 2H |
| -CH₃ | ~ 2.5 – 2.7 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. We expect to see seven distinct signals, corresponding to the seven unique carbon atoms.
Carbon Skeleton and Assignments
The carbon atoms are numbered according to standard IUPAC nomenclature for the pyridine ring, with the methyl and bromomethyl carbons designated C-7 and C-8, respectively.
Analysis of Pyridine Ring Carbons
The chemical shifts of the five carbons in the pyridine ring are influenced by their position relative to the nitrogen atom and the various substituents.
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C-2 & C-6: These carbons are adjacent to the nitrogen and are typically the most deshielded in the pyridine ring. C-2, bearing the methyl group, and C-6 are expected in the region of δ 150–160 ppm .
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C-4: This carbon is directly bonded to a bromine atom. The "heavy atom effect" of bromine and its electronegativity will place this signal in the range of δ 120–130 ppm .
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C-3 & C-5: These are the remaining CH and C-substituted carbons of the ring. C-5, bearing the bromomethyl group, is expected to be deshielded relative to C-3. Their shifts are predicted to be in the δ 125–140 ppm range.
Analysis of Substituent Carbons (-CH₂Br & -CH₃)
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-CH₂Br (C-8): The carbon of the bromomethyl group is attached to an electronegative bromine atom, which deshields it. Based on data from analogous compounds like 2,6-bis(bromomethyl)pyridine (δ 33.8 ppm), this signal is predicted to be in the range of δ 30–35 ppm .[3]
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-CH₃ (C-7): The methyl carbon is in a typical aliphatic environment and is expected to appear furthest upfield, likely in the range of δ 20–25 ppm .
Summary of Predicted ¹³C NMR Data
The predicted chemical shifts for 4-bromo-5-(bromomethyl)-2-methylpyridine are summarized below. Data is predicted for CDCl₃ as the solvent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 158 – 162 |
| C-6 | ~ 150 – 154 |
| C-3 | ~ 138 – 142 |
| C-5 | ~ 130 – 135 |
| C-4 | ~ 122 – 126 |
| -CH₂Br (C-8) | ~ 30 – 34 |
| -CH₃ (C-7) | ~ 22 – 25 |
Experimental Protocol for NMR Data Acquisition
To experimentally validate the predicted spectral data, a standardized protocol must be followed. This ensures reproducibility and accuracy.
Sample Preparation
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Mass Measurement: Accurately weigh approximately 15-20 mg of the purified 4-bromo-5-(bromomethyl)-2-methylpyridine sample.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.
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Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as δ 0.00 ppm.
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Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).
Spectrometer Parameters
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Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
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¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: ~240 ppm (from -20 to 220 ppm).
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Acquisition Time: ~1-1.5 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
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Data Processing
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
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Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
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Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
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Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
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Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Workflow for Spectral Analysis
The logical process from sample to confirmed structure is a self-validating system that ensures scientific integrity.
Caption: Workflow for NMR data acquisition and structural elucidation.
Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of 4-bromo-5-(bromomethyl)-2-methylpyridine. By dissecting the expected electronic and magnetic environments of each nucleus, we have assigned chemical shifts that serve as a reliable benchmark for experimental verification. The detailed protocols for sample preparation, data acquisition, and processing offer a standardized methodology for researchers. While predictive in nature, the analysis is grounded in fundamental spectroscopic principles and comparative data from structurally related molecules, ensuring a high degree of confidence. The ultimate confirmation of these assignments must, however, rely on the acquisition of experimental data, for which this guide provides the necessary foundation.
References
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